Structural Differentiation from Closest Commercially Available Analogs: Substituent Pattern Uniqueness
A systematic structural comparison against the three closest commercially cataloged analogs reveals that CAS 1029734-40-4 is the only compound combining a 6-acetamido donor/acceptor, a 4-methyl quinoline substituent, and a 4-fluorophenyl carboxamide terminus on the piperidine ring . The nearest analog, 1-(6-acetamido-4-methylquinolin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide, replaces the 4-fluorophenyl group with a morpholinoethyl moiety, introducing a basic tertiary amine absent in the target compound. Another analog, 1-(6-ethyl-4-methylquinolin-2-yl)piperidine-4-carboxamide, lacks the 6-acetamido group entirely, removing a key hydrogen-bonding pharmacophoric element. The 1-(4-methylquinolin-2-yl)piperidine-4-carboxamide scaffold is even more divergent, lacking any 6-substituent altogether. This unique substitution pattern cannot be obtained from generic catalog substitutes.
| Evidence Dimension | Structural substituent pattern at quinoline 6-position and piperidine carboxamide terminus |
|---|---|
| Target Compound Data | 6-acetamido group on quinoline; N-(4-fluorophenyl) carboxamide terminus; 4-methyl on quinoline |
| Comparator Or Baseline | Comparator 1: 1-(6-acetamido-4-methylquinolin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide (morpholinoethyl terminus). Comparator 2: 1-(6-ethyl-4-methylquinolin-2-yl)piperidine-4-carboxamide (6-ethyl, no 6-acetamido). Comparator 3: 1-(4-methylquinolin-2-yl)piperidine-4-carboxamide (unsubstituted at 6-position) |
| Quantified Difference | The target compound is structurally distinct from all three comparators by at least two substitution site differences. No direct quantitative activity data are available for any of the four compounds in a shared assay system. |
| Conditions | Structural analysis based on publicly available chemical catalogs and patent disclosures; no head-to-head biological data identified in the published literature as of the search date |
Why This Matters
Procurement of incorrect structural analogs cannot replicate the intended pharmacophore, jeopardizing SAR campaign integrity.
